molecular formula C12H9ClO B15335055 1-(8-Chloronaphthalen-1-yl)ethan-1-one

1-(8-Chloronaphthalen-1-yl)ethan-1-one

Cat. No.: B15335055
M. Wt: 204.65 g/mol
InChI Key: KSFGHPVZCSMSBU-UHFFFAOYSA-N
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Description

1-(8-Chloronaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C12H9ClO It is a chlorinated derivative of naphthalene, characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and an ethanone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(8-Chloronaphthalen-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by Friedel-Crafts acylation. The process typically involves the following steps:

    Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 8-chloronaphthalene.

    Friedel-Crafts Acylation: The 8-chloronaphthalene is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(8-Chloronaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 8-chloronaphthalene-1-carboxylic acid.

    Reduction: 1-(8-chloronaphthalen-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(8-Chloronaphthalen-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-Chloronaphthalen-1-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(8-Chloronaphthalen-1-yl)ethan-1-one can be compared with other chlorinated naphthalene derivatives, such as:

    1-(6-Chloronaphthalen-2-yl)ethan-1-one: Similar in structure but with the chlorine atom at the 6th position.

    2-Chloro-1-(6-Chloronaphthalen-1-yl)ethanone: Another chlorinated derivative with different substitution patterns.

Properties

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

1-(8-chloronaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H9ClO/c1-8(14)10-6-2-4-9-5-3-7-11(13)12(9)10/h2-7H,1H3

InChI Key

KSFGHPVZCSMSBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C(=CC=C2)Cl

Origin of Product

United States

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